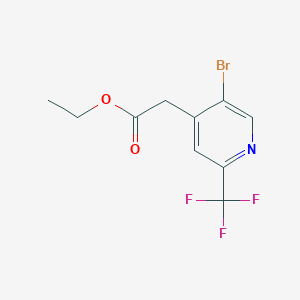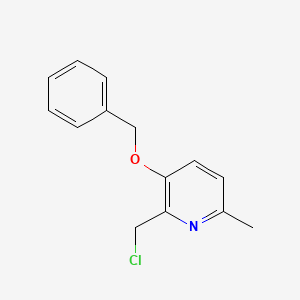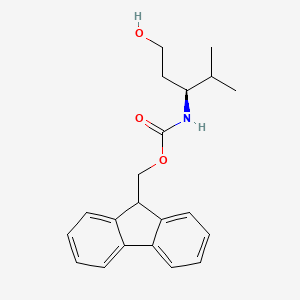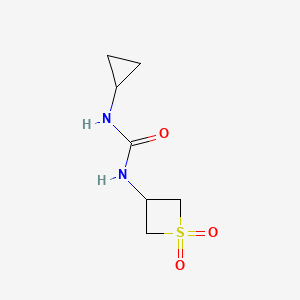
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea is a synthetic organic compound belonging to the class of ureas Ureas are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with 1,1-dioxidothietan-3-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or thietan-3-yl groups are replaced by other functional groups.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: This compound has a similar urea backbone but differs in the substituent groups, leading to different chemical and biological properties.
1-(2-Fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea: Another urea derivative with distinct structural features and applications.
1-Cyclopropyl-3-(2-ethoxyphenyl)urea: This compound is used in various research applications and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-(1,1-dioxothietan-3-yl)urea |
InChI |
InChI=1S/C7H12N2O3S/c10-7(8-5-1-2-5)9-6-3-13(11,12)4-6/h5-6H,1-4H2,(H2,8,9,10) |
InChI Key |
KJLTZHNCNXRGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


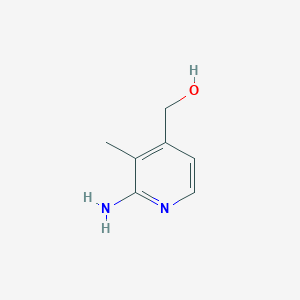
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
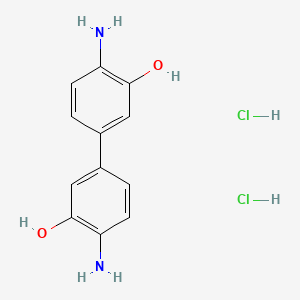
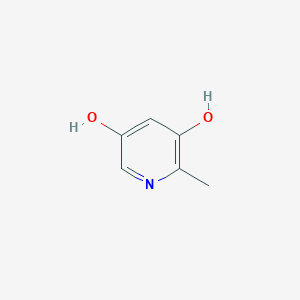
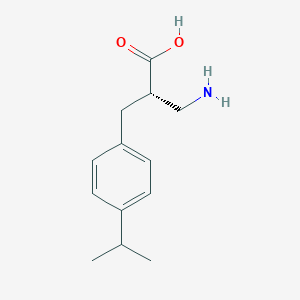
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
